3-(Trimethylsilyl)ethynylbenzaldehyde
Overview
Description
3-(Trimethylsilyl)ethynylbenzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a derivative of benzaldehyde, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. This involves the reaction of 3-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in industrial settings for the synthesis of similar compounds. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and catalyst loading to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and organometallic reagents.
Major Products Formed
Oxidation: 3-(Trimethylsilyl)ethynylbenzoic acid.
Reduction: 3-(Trimethylsilyl)ethynylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trimethylsilyl)ethynylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)ethynylbenzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the trimethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the trimethylsilyl group can be removed or substituted under appropriate conditions. These reactions enable the compound to participate in various synthetic pathways and form diverse products .
Comparison with Similar Compounds
Similar Compounds
3-Ethynylbenzaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.
4-(Trimethylsilyl)ethynylbenzaldehyde: Similar structure but with the trimethylsilyl group at the para position, leading to different reactivity and applications.
2-(Trimethylsilyl)ethynylbenzaldehyde: Similar structure but with the trimethylsilyl group at the ortho position, affecting its chemical behavior
Uniqueness
3-(Trimethylsilyl)ethynylbenzaldehyde is unique due to the presence of the trimethylsilyl group at the meta position, which provides stability and specific reactivity patterns. This makes it a valuable intermediate in organic synthesis and allows for the formation of diverse products through various chemical reactions .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYBRHQVJTPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377989 | |
Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-55-8 | |
Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77123-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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